(R)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
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Overview
Description
®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol is an organic compound with the molecular formula C10H13NO5. It is a chiral molecule, meaning it has a specific orientation in space, and the ® designation indicates its configuration. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol typically involves the reduction of 4,5-dimethoxy-2-nitroacetophenone. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce the nitro group to an amino group, followed by further chemical modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxy-2-nitroacetophenone.
Reduction: Formation of 4,5-dimethoxy-2-aminophenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol involves its interaction with specific molecular targets. The compound can undergo photolysis, where light energy breaks chemical bonds, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as rearrangements and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrophenylacetic acid
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
Uniqueness
®-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol is unique due to its chiral nature and specific configuration, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and in the development of chiral drugs .
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m1/s1 |
InChI Key |
KMRZADDYRLREOY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Origin of Product |
United States |
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